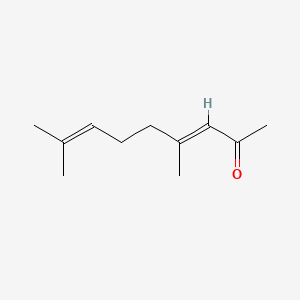

4,8-Dimethyl-3,7-nonadien-2-one

Beschreibung

4,8-Dimethyl-3,7-nonadien-2-one (CAS: 817-88-9) is a cyclic monoterpenoid ketone with the molecular formula C₁₁H₁₈O and a molecular weight of 166.26 g/mol . It exists as a mixture of (E)- and (Z)-stereoisomers, with the (E)-isomer constituting 60–90% of commercial preparations . The compound is characterized by a conjugated dienone system and is commonly referred to as "citrus ketone" due to its role in flavor and fragrance formulations, particularly in citrus-like aromas . Its physical properties include a boiling point of 250.5°C at 760 mmHg, a density of 0.856 g/cm³, and a flash point of 102.4°C .

The compound is industrially significant in food, cosmetics, and oral care products, where it imparts fresh, green, and fruity notes . It is also used as a synthetic intermediate in organic chemistry, notably in the biosynthesis of squalene derivatives .

Eigenschaften

IUPAC Name |

(3E)-4,8-dimethylnona-3,7-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8H,5,7H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFYGHBGWCPRCI-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905015 | |

| Record name | (3E)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to light yellow liquid; floral-fruity odour | |

| Record name | (E) & (Z)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1069/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; 50% soluble in heptane or triacetin, Miscible at room temperature (in ethanol) | |

| Record name | (E) & (Z)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1069/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.869-0.875 | |

| Record name | (E) & (Z)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1069/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

817-88-9, 27539-94-2 | |

| Record name | 4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dimethyl-3,7-nonadien-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027539942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Nonadien-2-one, 4,8-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,8-DIMETHYL-3,7-NONADIEN-2-ONE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCA9GL2877 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesis via Oxidation of 4,8-Dimethyl-3,7-nonadien-2-ol

One of the primary methods to prepare this compound involves the oxidation of its corresponding alcohol, 4,8-dimethyl-3,7-nonadien-2-ol. The alcohol itself can be synthesized by a Grignard reaction between citral and methylmagnesium chloride.

Step 1: Formation of 4,8-dimethyl-3,7-nonadien-2-ol

- React citral with methylmagnesium chloride (Grignard reagent).

- This step produces the allylic alcohol intermediate.

Step 2: Oxidation to the ketone

- The alcohol is oxidized to the ketone this compound.

- Traditional oxidizing agents include manganese dioxide (MnO2) and chromium trioxide (CrO3), but these reagents are difficult to handle and less desirable for scale-up.

Catalytic Dehydrogenation Using Aluminum Alkoxides and Hydrogen Acceptors

A more advantageous and scalable method involves catalytic dehydrogenation of 4,8-dimethyl-3,7-nonadien-2-ol in the presence of a catalyst and a hydrogen acceptor.

- Catalysts: Aluminum alkoxides such as aluminum tri-tertiary butylate or aluminum triisopropylate (the latter preferred).

- Hydrogen acceptors: Various known compounds capable of accepting hydrogen during the reaction (specific hydrogen acceptors are referenced in organic reaction literature).

- Reaction conditions: Temperature range between 40 °C and reflux temperature, preferably 60-120 °C.

- Advantages:

- Avoids the use of hazardous oxidizing agents.

- Facilitates larger scale production.

- Provides good yields and purity.

This method is represented by the reaction:

$$

\text{4,8-dimethyl-3,7-nonadien-2-ol} \xrightarrow[\text{Hydrogen acceptor}]{\text{Aluminum alkoxide catalyst}} \text{this compound}

$$

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Scale-up Feasibility |

|---|---|---|---|---|

| Grignard Reaction + Oxidation | Citral + Methylmagnesium chloride; MnO2 or CrO3 | Well-established, straightforward | Hazardous oxidants, handling issues | Moderate |

| Catalytic Dehydrogenation with Aluminum Alkoxides | Aluminum triisopropylate catalyst; hydrogen acceptor; 60-120 °C | Safer, scalable, avoids toxic reagents | Requires catalyst and hydrogen acceptor optimization | High |

| Natural Extraction (minor method) | Isolation from essential oils/plants | Natural source | Low yield, complex mixtures | Limited |

Research Findings and Notes

The catalytic dehydrogenation method, as disclosed in patent EP1111029A2, is considered superior for industrial production due to its safety and scalability. It avoids the use of difficult-to-handle oxidants like manganese dioxide and chromium trioxide, which pose environmental and safety concerns.

The Grignard reaction approach to prepare the alcohol intermediate is well-documented (Indian Perfumery, 1983) and remains a fundamental synthetic step before oxidation to the ketone.

The presence of E- and Z-isomers of this compound is common; synthetic methods aim to control or utilize this isomeric mixture depending on the desired fragrance properties.

The compound's stability and lack of discoloration in perfume compositions make it preferable over similar fragrances such as citronellal or citral, which tend to discolor.

Wissenschaftliche Forschungsanwendungen

4,8-Dimethyl-3,7-nonadien-2-one is an organic compound with a floral-fruity odor, classified as an acyclic monoterpenoid with the molecular formula and a molecular weight of 166.26 g/mol. It exists in two geometric isomers, (E) and (Z), which differ in the spatial arrangement of the double bonds in the nonadiene chain. It is characterized by a conjugated diene system and a ketone functional group, contributing to its chemical reactivity and sensory properties.

Case Studies and Research Findings

- Sensory Perception: Studies indicate that this compound interacts with specific olfactory receptors, contributing to its characteristic scent profile.

- Genotoxicity Evaluation: According to the European Food Safety Authority (EFSA), (3Z)-4,8-dimethyl-3,7-nonadien-2-one and 4,8-dimethyl-3,7-nonadien-2-yl acetate have been cleared for genotoxicity concerns. The evaluation followed a stepwise approach, integrating data on structure-activity relationships, intake from current uses, toxicological threshold of concern, and available data on metabolism and toxicity .

- Perfume Stability: Perfume compositions containing E- and/or Z-4,8-dimethyl-3,7-nonadien-2-one are more stable in color compared to compositions with similar odor properties. Unlike fragrances like Citronellal or Citral, this compound does not cause discolorations in perfume compositions, which is crucial for maintaining consumer acceptance .

- Fixation Properties: The addition of E- and / or Z-4,8-dimethyl-3,7-nonadien-2-one in perfume compositions helps to permanently fix the fragrance impression, visibly refreshing and rounding it off .

Wirkmechanismus

The mechanism by which 4,8-Dimethyl-3,7-nonadien-2-one exerts its effects involves its interaction with olfactory receptors in the sensory system. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. In biological systems, it may interact with enzymes and proteins, influencing metabolic pathways and exhibiting bioactive properties .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- This compound lacks aromatic rings and complex heterocycles found in flavonoids (e.g., neobavaisoflavone) and sesquiterpene hybrids from Ferula ferulaeoides. Its linear structure contributes to volatility, making it suitable for flavor applications.

- In contrast, presqualene pyrophosphate contains a cyclopropane ring and pyrophosphate group, enabling its role in sterol biosynthesis .

Molecular Weight and Physicochemical Properties

Key Observations :

- Lower molecular weight and non-polar structure of this compound enhance its volatility, contrasting with the high molecular weight and polarity of flavonoid and sesquiterpene derivatives, which are optimized for bioactivity.

Key Observations :

Research Findings and Innovations

- Synthetic Utility: The compound’s dienone system enables participation in cycloaddition reactions, facilitating synthesis of polycyclic terpenoids .

- Biosynthetic Role : Acts as a precursor in microbial pathways for squalene production, highlighting its biochemical relevance .

- Flavor Industry : Marketed as a safe, high-impact aroma compound with a threshold detection level of <1 ppm in aqueous solutions .

Biologische Aktivität

4,8-Dimethyl-3,7-nonadien-2-one is an acyclic monoterpenoid known for its distinctive floral-fruity aroma. This compound has garnered attention due to its various biological activities, including antimicrobial properties and interactions with olfactory receptors. The following sections detail its chemical characteristics, biological activities, synthesis methods, and applications.

Chemical Characteristics

- Molecular Formula : C₁₁H₁₈O

- Molecular Weight : 166.26 g/mol

- Structural Features : The compound features a conjugated diene system and a ketone functional group, which contribute to its reactivity and sensory properties. It exists in two geometric isomers: (E) and (Z), which may influence its biological activity and applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts microbial cell membranes, leading to cell lysis. This property makes it a potential candidate for applications in food preservation and as a natural antimicrobial agent against bacterial infections.

Interaction with Olfactory Receptors

The compound interacts with olfactory receptors, eliciting sensory responses that are often described as fruity or floral. This interaction suggests potential applications in the fragrance industry and therapeutic uses related to sensory perception.

Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibits the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Listeria monocytogenes | 0.25 |

These results indicate that the compound could serve as a natural preservative in food products.

Sensory Perception Studies

In sensory studies, participants reported a strong correlation between the concentration of this compound and the intensity of the fruity aroma perceived. The compound's olfactory properties were evaluated using gas chromatography-mass spectrometry (GC-MS) coupled with sensory analysis techniques.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Oxidation of 4,8-Dimethyl-3,7-nonadien-2-ol : This method involves converting the alcohol to the corresponding ketone using oxidizing agents.

- Grignard Reaction : A Grignard reaction between citral and methyl magnesium chloride can yield this compound effectively .

Fragrance Industry

Due to its pleasant aroma and stability compared to other similar compounds like Citral or Citronellal, this compound is utilized in perfume compositions. Its ability to maintain color stability in formulations enhances its desirability in cosmetic products .

Food Preservation

The antimicrobial properties of this compound make it suitable for use as a natural preservative in food products. Its effectiveness against specific pathogens can help extend shelf life while maintaining food safety.

Case Studies

- Food Preservation Study : A study conducted on the application of this compound in meat preservation showed a significant reduction in microbial load over a storage period of four weeks when incorporated at concentrations of 0.5%.

- Fragrance Stability Analysis : In a comparative analysis of fragrance compositions containing various terpenoids, those with this compound exhibited superior stability against color changes over time compared to compositions containing Citral .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,8-Dimethyl-3,7-nonadien-2-one with high stereochemical purity?

- Methodological Answer: Synthesis of this compound typically involves aldol condensation or isomerization of prenyl derivatives. To achieve high stereochemical purity, monitor reaction conditions (e.g., temperature, catalyst) using gas chromatography-mass spectrometry (GC-MS) to track the E/Z isomer ratio. The compound is often a mixture of stereoisomers (60–90% E isomer), requiring fractional distillation or preparative chromatography for separation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for distinguishing double-bond configurations. Infrared (IR) spectroscopy can confirm carbonyl functional groups. GC-MS is essential for purity assessment and isomer quantification, as the compound often exists as an E/Z mixture .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer: Although acute toxicity data are limited (no GHS classification available), standard precautions include using fume hoods, nitrile gloves, and eye protection. Refer to safety data sheets (SDS) for guidance on spill management and disposal. Note that current SDS lack comprehensive toxicological data, necessitating conservative handling protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer: Address data gaps by conducting systematic toxicological assessments, including acute oral/dermal toxicity (OECD Test Guidelines 423/402) and mutagenicity assays (Ames test). Triangulate findings with structural analogs (e.g., 3,7-dimethyl-2,6-nonadienal) reviewed by the IFRA Expert Panel for Fragrance Safety. Cross-reference safety data from regulatory frameworks like REACH or EFSA .

Q. What strategies are effective in isolating E and Z isomers of this compound?

- Methodological Answer: Preparative HPLC or GC with polar stationary phases (e.g., polyethylene glycol) can resolve E/Z isomers. Optimize mobile phase composition (e.g., hexane/ethyl acetate gradients) to enhance separation. Confirm isomer ratios via GC-MS, as commercial batches typically contain 60–90% E isomer .

Q. How does the stereochemistry of this compound influence its olfactory properties in fragrance applications?

- Methodological Answer: The E isomer often exhibits stronger citrus/woody notes, while the Z isomer may contribute to green/fruity undertones. Conduct sensory evaluations using odor threshold tests (ASTM E544) with purified isomers. Compare results to IFRA standards for structurally related aldehydes (e.g., 3,7-dimethyl-2,6-nonadienal) to establish structure-odor relationships .

Q. What catalytic systems have been explored for the enantioselective synthesis of this compound derivatives?

- Methodological Answer: Asymmetric hydrogenation using chiral ligands (e.g., BINAP-ruthenium complexes) has been applied to similar terpenoid ketones. For derivatives, consider enzymatic catalysis (e.g., lipases for kinetic resolution). Patent literature on perfume-related syntheses (e.g., BASF’s use of 4,8-dimethyl-3,7-nonadien-2-ol derivatives) may provide additional insights .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., specific gravity) of this compound?

- Methodological Answer: Validate measurements using standardized methods (ASTM D4052 for specific gravity). Variability may arise from differences in isomer ratios or impurities. Purity assessment via GC-MS and Karl Fischer titration is critical. Cross-check data with authoritative sources like the NIST Chemistry WebBook or EFSA evaluations .

Experimental Design Considerations

Q. What inert atmosphere techniques are recommended for handling air-sensitive derivatives of this compound?

- Methodological Answer: Use Schlenk line or glovebox techniques under nitrogen/argon for moisture- or oxygen-sensitive reactions. For example, anhydrous conditions are essential for Grignard additions to the carbonyl group. Train personnel in vacuum transfer and pressure-equalized dropping funnels to minimize exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.